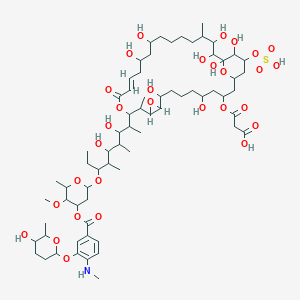

Notonesomycin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Notonesomycin A is a natural product isolated from the marine microorganism Streptomyces sp. SN-593. It belongs to the class of macrolide antibiotics and has a unique chemical structure that makes it a promising candidate for drug development. Notonesomycin A has been found to exhibit potent antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). In addition, it has shown promising anticancer activity against various cancer cell lines.

Mécanisme D'action

Notonesomycin A exerts its antimicrobial activity by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit and prevents the formation of peptide bonds, leading to the inhibition of protein synthesis. Its anticancer activity is thought to be due to its ability to induce apoptosis (programmed cell death) in cancer cells.

Biochemical and Physiological Effects

Notonesomycin A has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including Notonesomycin A and VRE, by inhibiting protein synthesis. In addition, it has been found to induce apoptosis in cancer cells, leading to their death. Notonesomycin A has also been found to exhibit insecticidal activity against various pests by disrupting their nervous system.

Avantages Et Limitations Des Expériences En Laboratoire

Notonesomycin A has several advantages and limitations for lab experiments. Its potent antimicrobial and anticancer activity make it a promising candidate for drug development. However, its complex structure and challenging synthesis method make it difficult to obtain in large quantities. In addition, its toxicity and potential side effects need to be carefully evaluated before it can be used in clinical trials.

Orientations Futures

Several future directions for research on notonesomycin A can be identified. One direction is the development of new synthetic methods to obtain notonesomycin A in larger quantities. Another direction is the evaluation of its potential as a chemotherapeutic agent for the treatment of cancer. Notonesomycin A could also be further evaluated for its insecticidal activity and potential as a new pesticide. Finally, the potential use of notonesomycin A in combination with other antibiotics or chemotherapeutic agents could be investigated to enhance its activity and reduce potential side effects.

Méthodes De Synthèse

The synthesis of notonesomycin A is a challenging task due to its complex structure. Several synthetic approaches have been reported in the literature, including total synthesis and semi-synthesis. Total synthesis involves the construction of the entire molecule from simple starting materials, while semi-synthesis involves the modification of a natural product precursor to obtain the desired molecule. The most efficient total synthesis of notonesomycin A was reported by the group of Nicolaou and involves 32 steps with an overall yield of 0.5%.

Applications De Recherche Scientifique

Notonesomycin A has been extensively studied for its potential applications in the fields of medicine and agriculture. Its potent antimicrobial activity makes it a promising candidate for the development of new antibiotics to combat drug-resistant bacteria. In addition, its anticancer activity has attracted attention as a potential chemotherapeutic agent. Notonesomycin A has also been found to exhibit insecticidal activity against various pests, making it a potential candidate for the development of new pesticides.

Propriétés

Numéro CAS |

102525-63-3 |

|---|---|

Nom du produit |

Notonesomycin A |

Formule moléculaire |

C68H111NO30S |

Poids moléculaire |

1454.7 g/mol |

Nom IUPAC |

3-[[(17E)-14-[3,5-dihydroxy-7-[4-[3-(5-hydroxy-6-methyloxan-2-yl)oxy-4-(methylamino)benzoyl]oxy-5-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethylnonan-2-yl]-5,9,20,22,28,29,30,31-octahydroxy-13,27-dimethyl-16-oxo-32-sulfooxy-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-3-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C68H111NO30S/c1-11-49(93-57-31-51(63(89-10)39(8)91-57)95-67(84)40-22-23-46(69-9)50(26-40)94-56-25-24-47(73)38(7)90-56)34(3)59(80)35(4)60(81)36(5)61-37(6)62-64(97-62)48(74)20-14-18-43(72)28-44(92-55(78)32-53(75)76)29-45-30-52(99-100(86,87)88)65(82)68(85,98-45)66(83)58(79)33(2)16-12-13-17-41(70)27-42(71)19-15-21-54(77)96-61/h15,21-23,26,33-39,41-45,47-49,51-52,56-66,69-74,79-83,85H,11-14,16-20,24-25,27-32H2,1-10H3,(H,75,76)(H,86,87,88)/b21-15+ |

Clé InChI |

HVHQPPAFOWCAJP-RCCKNPSSSA-N |

SMILES isomérique |

CCC(C(C)C(C(C)C(C(C)C1C(C2C(O2)C(CCCC(CC(CC3CC(C(C(O3)(C(C(C(CCCCC(CC(C/C=C/C(=O)O1)O)O)C)O)O)O)O)OS(=O)(=O)O)OC(=O)CC(=O)O)O)O)C)O)O)OC4CC(C(C(O4)C)OC)OC(=O)C5=CC(=C(C=C5)NC)OC6CCC(C(O6)C)O |

SMILES |

CCC(C(C)C(C(C)C(C(C)C1C(C2C(O2)C(CCCC(CC(CC3CC(C(C(O3)(C(C(C(CCCCC(CC(CC=CC(=O)O1)O)O)C)O)O)O)O)OS(=O)(=O)O)OC(=O)CC(=O)O)O)O)C)O)O)OC4CC(C(C(O4)C)OC)OC(=O)C5=CC(=C(C=C5)NC)OC6CCC(C(O6)C)O |

SMILES canonique |

CCC(C(C)C(C(C)C(C(C)C1C(C2C(O2)C(CCCC(CC(CC3CC(C(C(O3)(C(C(C(CCCCC(CC(CC=CC(=O)O1)O)O)C)O)O)O)O)OS(=O)(=O)O)OC(=O)CC(=O)O)O)O)C)O)O)OC4CC(C(C(O4)C)OC)OC(=O)C5=CC(=C(C=C5)NC)OC6CCC(C(O6)C)O |

Synonymes |

Notonesomycin A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-nitroethenyl]benzene-1,2-diol](/img/structure/B26674.png)

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)